molecular formula C20H13BrClNO2 B2995257 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 313368-03-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2995257
CAS No.: 313368-03-5
M. Wt: 414.68
InChI Key: WCCLESANOMRKAG-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is an organic compound with the molecular formula C20H13BrClNO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a benzoyl group attached to a phenyl ring. It is commonly used as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can modulate neurotransmitter receptors, contributing to its anxiolytic and sedative properties .

Comparison with Similar Compounds

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClNO2/c21-14-10-11-18(23-20(25)13-6-2-1-3-7-13)16(12-14)19(24)15-8-4-5-9-17(15)22/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLESANOMRKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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